molecular formula C11H10N4O B1217063 N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine CAS No. 73341-53-4

N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine

Cat. No.: B1217063
CAS No.: 73341-53-4
M. Wt: 214.22 g/mol
InChI Key: XGRLYZZMBWLSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole is a heterocyclic amine compound known for its mutagenic and carcinogenic properties. It is a derivative of 2-amino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole, which is formed during the pyrolysis of glutamic acid . This compound has been studied extensively due to its potential health risks and its presence in cooked foods.

Preparation Methods

The synthesis of 2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole typically involves the hydroxylation of 2-amino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions .

Chemical Reactions Analysis

2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA and proteins, leading to mutations and cellular damage. The compound primarily targets DNA, causing base pair substitutions and frameshift mutations . The pathways involved include the activation by cytochrome P450 enzymes and subsequent interactions with cellular macromolecules .

Comparison with Similar Compounds

2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole is similar to other heterocyclic amines such as:

The uniqueness of 2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole lies in its hydroxylamine group, which significantly influences its chemical reactivity and biological activity .

Properties

CAS No.

73341-53-4

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine

InChI

InChI=1S/C11H10N4O/c1-7-3-2-6-15-10(7)12-8-4-5-9(14-16)13-11(8)15/h2-6,16H,1H3,(H,13,14)

InChI Key

XGRLYZZMBWLSNE-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C2N=C(C=C3)NO

Canonical SMILES

CC1=CC=CN2C1=NC3=C2N=C(C=C3)NO

Synonyms

2-hydroxyamino-6-methyldipyrido(1,2-a-3',2'-d)imidazole
N-OH-Glu-P-1

Origin of Product

United States

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